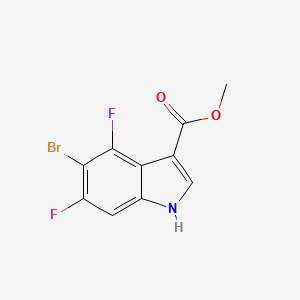
methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate
Vue d'ensemble
Description
“Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate” is a chemical compound with the CAS Number: 1638763-46-8 . It has a molecular weight of 290.06 . It is a solid at room temperature and is stored in a refrigerator .
Synthesis Analysis
The synthesis of indole derivatives, including “methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate”, has been a topic of interest in the chemical community . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties . The synthesis of indole derivatives has been explored using novel methods .Physical And Chemical Properties Analysis
“Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate” is a solid at room temperature . It has a molecular weight of 290.06 .Applications De Recherche Scientifique
Pharmaceutical Research
Indole derivatives are widely recognized for their significance in drug discovery. They serve as key moieties in various therapeutic agents. For instance, reserpine, an indole alkaloid, is used for treating high blood pressure and severe agitation in mental disorders. Similarly, vinblastine is applied in cancer treatment, including Kaposi’s sarcoma and Hodgkin’s disease .
Agricultural Chemistry
Indole-3-acetic acid, a derivative of indole, is a plant hormone involved in the degradation of tryptophan in higher plants. It indicates that indole derivatives could have applications in developing plant growth regulators or pesticides .
Chemical Synthesis
Indoles are pivotal in chemical synthesis, serving as precursors or intermediates in the synthesis of complex molecules. The Fischer indole synthesis is one example where indoles are synthesized for further chemical transformations .
Biological Research
Indole derivatives have diverse biological activities. Molecular docking studies of novel indolyl derivatives have been performed to explore their anti-HIV-1 potential .
Safety and Hazards
Orientations Futures
The future directions for “methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate” and similar indole derivatives involve further exploration of their synthesis methods and investigation of their biological activities . The application of indole derivatives for the treatment of various disorders has attracted increasing attention in recent years .
Mécanisme D'action
Target of Action
Methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The compound interacts with its targets, leading to a variety of changes. For instance, certain indole derivatives have been shown to exhibit inhibitory activity against influenza A
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they can inhibit the replication of viruses, reduce inflammation, or even kill cancer cells
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. For instance, if the compound exhibits antiviral activity, it could prevent the replication of viruses within cells .
Propriétés
IUPAC Name |
methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)4-3-14-6-2-5(12)8(11)9(13)7(4)6/h2-3,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUSARQORXOTFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CC(=C(C(=C21)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-bromo-4,6-difluoro-1H-indole-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



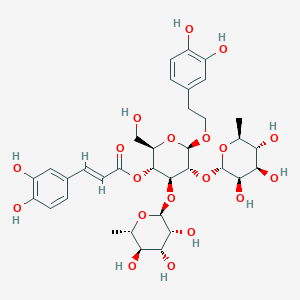
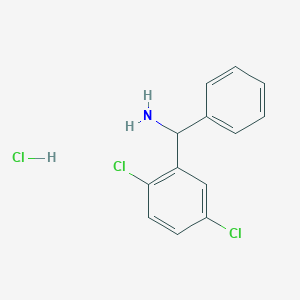

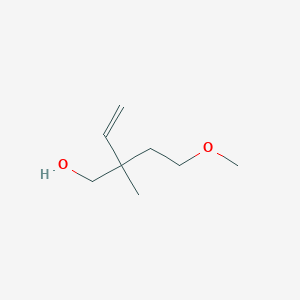
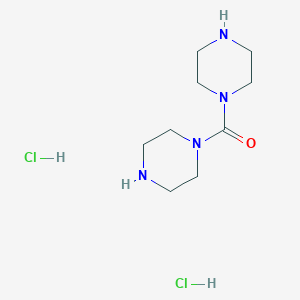

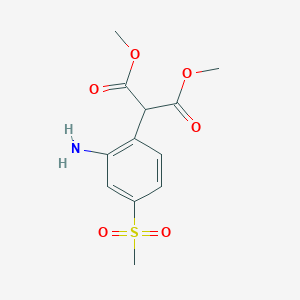
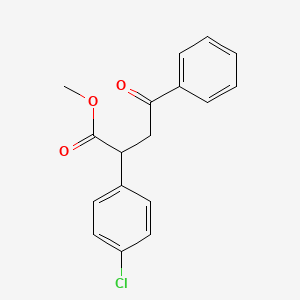

![3-Bromo-6,8-dichloro-imidazo[1,2-a]pyrazine](/img/structure/B1459695.png)

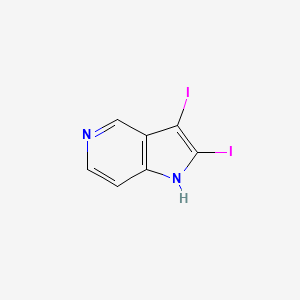
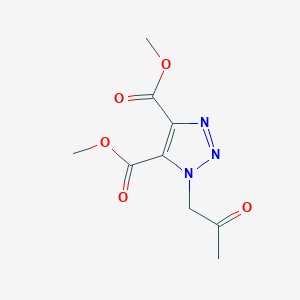
![4-Chloro-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B1459701.png)